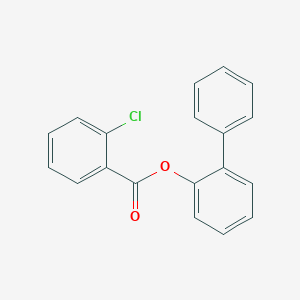

2-Chlorobenzoic acid, 2-biphenyl ester

説明

Structure

3D Structure

特性

分子式 |

C19H13ClO2 |

|---|---|

分子量 |

308.8g/mol |

IUPAC名 |

(2-phenylphenyl) 2-chlorobenzoate |

InChI |

InChI=1S/C19H13ClO2/c20-17-12-6-4-11-16(17)19(21)22-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H |

InChIキー |

JOZUJZWOJILXKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl |

正規SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzoic acid 2-biphenyl ester

Abstract: This technical guide provides a comprehensive overview of 2-Chlorobenzoic acid 2-biphenyl ester, also known as phenyl-2-yl 2-chlorobenzoate. It is tailored for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it presents a detailed protocol for its synthesis via esterification, discusses its potential applications, and outlines essential safety and handling procedures. The guide aims to serve as a critical resource, blending theoretical knowledge with practical, field-proven insights to facilitate its use in research and development.

Introduction

2-Chlorobenzoic acid 2-biphenyl ester is an aromatic ester of significant interest in synthetic organic chemistry. Its structure, which combines a chlorinated benzoic acid moiety with a biphenyl group, makes it a valuable intermediate in the synthesis of more complex molecules. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The presence of the ester linkage and the specific substitution pattern on both aromatic rings provide a scaffold that can be further modified to create novel compounds with potential therapeutic applications.[1] This guide offers a detailed exploration of its core chemical and physical characteristics to support its application in advanced scientific research.

Chemical Identity and Physicochemical Properties

Establishing the precise identity of a compound is the foundational step for any scientific investigation. The key identifiers and physicochemical properties of 2-Chlorobenzoic acid 2-biphenyl ester are summarized below.

Nomenclature and Structure

The molecule consists of a 2-chlorobenzoic acid component attached to a 2-phenylphenol (also known as [1,1'-biphenyl]-2-ol) through an ester linkage. The chlorine atom at the ortho-position of the benzoate ring and the phenyl group at the ortho-position of the phenol ring create steric hindrance that influences the molecule's conformation and reactivity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | [1,1'-biphenyl]-2-yl 2-chlorobenzoate | IUPAC |

| Synonyms | Phenyl-2-yl 2-chlorobenzoate, 2-Biphenylol 2-chlorobenzoate | N/A |

| CAS Number | Not explicitly found, structural analog is 41998-16-7 (Phenyl 2-chlorobenzoate) | [2] |

| Molecular Formula | C₁₉H₁₃ClO₂ | N/A |

| Molecular Weight | 308.76 g/mol | [3] |

Physicochemical Characteristics

The physical properties of the compound are dictated by its molecular structure. The large, nonpolar biphenyl and chlorophenyl groups suggest poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Appearance | Expected to be a white to off-white solid | Based on similar aromatic esters[4] |

| Melting Point | Not experimentally determined; likely >100 °C | Aromatic esters are typically solids at room temperature. |

| Boiling Point | Predicted: 837.84 K (564.69 °C) | Joback Calculated Property for a structural isomer[3] |

| Solubility | Poorly soluble in water; soluble in organic solvents | Typical for aromatic esters[5] |

| logP (Octanol/Water Partition Coefficient) | Predicted: 5.226 | Crippen Calculated Property for a structural isomer[3] |

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Molecular Structure Diagram

The following diagram illustrates the key components of the 2-Chlorobenzoic acid 2-biphenyl ester molecule.

Caption: Molecular structure of 2-Chlorobenzoic acid 2-biphenyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of 13 aromatic protons in distinct chemical environments. Protons on the 2-chlorobenzoyl ring will appear as a set of multiplets in the aromatic region (approx. 7.2-8.0 ppm). The protons on the biphenyl group will also produce a series of overlapping multiplets in a similar region (approx. 7.1-7.6 ppm). The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine atom and the ester group, as well as the anisotropic effects of the adjacent aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will show 19 distinct signals. The carbonyl carbon of the ester group is expected to appear around 165-170 ppm. The remaining 18 signals in the aromatic region (approx. 120-150 ppm) correspond to the carbons of the two benzene rings. The carbon atoms directly bonded to the chlorine and oxygen atoms will have their chemical shifts significantly influenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250-1100 | C-O Stretch | Ester Linkage |

| ~750 | C-Cl Stretch | Aryl Halide |

Causality: The strong absorption at ~1735 cm⁻¹ is highly characteristic of the carbonyl group in an aromatic ester. Its position is influenced by conjugation with the benzene ring. The C-O stretching vibrations are also key indicators of the ester functionality.[6]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 308, with a characteristic M+2 peak at m/z 310 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2-chlorobenzoyl cation (m/z 139/141) and the 2-biphenyloxy radical or related ions.

Synthesis and Mechanistic Pathway

The most direct and common method for synthesizing this ester is through the esterification of 2-chlorobenzoic acid with 2-phenylphenol. A standard and reliable method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

-

Materials:

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chlorobenzoic acid, 2-phenylphenol, and DMAP.

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

-

-

Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of the product. The formation of the DCU byproduct is a visual indicator of the reaction's progress. Final purity is confirmed by NMR and MS analysis of the purified product.

Reaction Mechanism Workflow

Caption: Workflow of the Steglich esterification synthesis.

Applications and Biological Relevance

While specific applications for 2-Chlorobenzoic acid 2-biphenyl ester are not widely documented, its structural motifs are present in molecules of significant interest.

-

Pharmaceutical Intermediates: As a biphenyl derivative, this compound can serve as a key building block for synthesizing novel drug candidates. Biphenyl structures are found in various pharmacologically active molecules.[1]

-

Material Science: Aromatic esters are often used in the development of polymers, resins, and other advanced materials due to their thermal stability and specific physical properties.

-

Agrochemicals: The biphenyl structure is also a feature in some fungicides and other crop protection products.[8][9]

The biological activity of related phenyl benzoate compounds has been investigated for various properties, although many simple derivatives show limited activity.[10] However, its value lies in its potential as a scaffold for creating more complex and potent molecules.

Safety and Handling

Proper safety precautions are essential when working with this and any chemical compound in a laboratory setting. The safety profile is based on the known hazards of its constituent starting materials, 2-chlorobenzoic acid and 2-phenylphenol.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.[11]

-

Toxicology: 2-Chlorobenzoic acid is known to cause serious eye irritation and skin irritation.[11][13] 2-Phenylphenol is also a known irritant.[15] Assume the ester product has similar irritant properties.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7][13] Keep the container tightly sealed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Chlorobenzoic acid 2-biphenyl ester is a well-defined chemical entity with a structure amenable to further synthetic modification. This guide has provided a comprehensive technical overview, from its fundamental chemical identity and spectroscopic fingerprint to a reliable synthesis protocol and necessary safety precautions. For researchers in synthetic chemistry and drug discovery, this compound represents a versatile intermediate, offering a platform for the development of novel molecules with potential applications across various scientific disciplines.

References

-

Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. PubMed. Available at: [Link]

-

Spectra data of compounds. Rsc.org. Available at: [Link]

-

Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH. Available at: [Link]

-

Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH. Available at: [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

-

2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link]

-

Chemical Properties of 3-Chlorobenzoic acid, 2-biphenyl ester. Cheméo. Available at: [Link]

-

Benzoic acid, 2-chloro-, phenyl ester. NIST WebBook. Available at: [Link]

-

2-Acetylphenyl 2-chlorobenzoate | C15H11ClO3 | CID 587399. PubChem - NIH. Available at: [Link]

-

2-Phenylphenol. Wikipedia. Available at: [Link]

-

2-Chlorobenzoic acid | CAS#:118-91-2. Chemsrc. Available at: [Link]

-

Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

-

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 4-chlorobenzoate. Cancer - EPA. Available at: [Link]

-

2-phenylphenol. AERU - University of Hertfordshire. Available at: [Link]

-

Synergistic Processing of Biphenyl and Benzoate: Carbon Flow Through the Bacterial Community in Polychlorinated-Biphenyl-Contaminated Soil. PubMed. Available at: [Link]

- US4902826A - Process for the preparation of 2-arylthiobenzoic acids. Google Patents.

-

Identification of Bacteria Utilizing Biphenyl, Benzoate, and Naphthalene in Long-Term Contaminated Soil. ResearchGate. Available at: [Link]

- US4610825A - Phosphorous acid catalyzed phenol esterification. Google Patents.

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Available at: [Link]

-

Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. AIP Conference Proceedings. Available at: [Link]

-

2-Chlorobenzoate | C7H4ClO2- | CID 4368810. PubChem. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics. Available at: [Link]

Sources

- 1. Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2-chloro-, phenyl ester [webbook.nist.gov]

- 3. 3-Chlorobenzoic acid, 2-biphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 118-91-2: 2-Chlorobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

- 8. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 9. 2-phenylphenol [sitem.herts.ac.uk]

- 10. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com [carlroth.com]

- 15. 2-PHENYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Isomeric Distinction of 2-Biphenylyl and 4-Biphenylyl 2-Chlorobenzoate

Abstract

The biphenyl moiety is a cornerstone in the architecture of molecules across medicinal chemistry and materials science.[1] The seemingly subtle variation in the point of attachment between its two phenyl rings gives rise to profound differences in the physicochemical and biological properties of its derivatives. This in-depth technical guide provides a comprehensive analysis of two such isomers: 2-biphenylyl 2-chlorobenzoate and 4-biphenylyl 2-chlorobenzoate. We will explore their structural nuances, dissect their synthetic pathways, and elucidate how their isomeric differences dictate their potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships inherent to biphenyl derivatives.

Introduction: The Significance of Isomerism in Biphenyl Scaffolds

Biphenyl derivatives are integral to a wide array of pharmacologically active compounds, demonstrating antimicrobial, anti-inflammatory, and antihypertensive properties, among others.[1] Their utility also extends to the realm of materials science, where they are key components in the formation of liquid crystals and advanced polymers.[2] The functional diversity of these compounds is largely dictated by the nature and positioning of substituents on the biphenyl core.

This guide focuses on the critical distinction between the 2- and 4-substituted isomers of biphenylyl 2-chlorobenzoate. The linkage position of the 2-chlorobenzoate group to the biphenyl scaffold has a dramatic impact on the molecule's three-dimensional structure, which in turn influences its physical, chemical, and biological behavior. The 4-isomer presents a more linear and planar structure, while the 2-isomer is subject to significant steric hindrance, leading to a phenomenon known as atropisomerism.[3][4]

Structural Analysis: A Tale of Two Isomers

The fundamental difference between 2-biphenylyl and 4-biphenylyl 2-chlorobenzoate lies in the point of connection of the ester group to the biphenyl core.

Figure 1: Chemical structures of 2-biphenylyl and 4-biphenylyl 2-chlorobenzoate.

4-Biphenylyl 2-Chlorobenzoate: A Study in Planarity

In the 4-isomer, the 2-chlorobenzoate moiety is attached at the para position of one of the phenyl rings. This arrangement allows for relatively free rotation around the single bond connecting the two phenyl rings, resulting in a more linear and planar conformation. This planarity facilitates intermolecular interactions, such as pi-stacking, which can influence its crystal packing and, consequently, its melting point and solubility.

2-Biphenylyl 2-Chlorobenzoate: The Impact of Steric Hindrance and Atropisomerism

The 2-isomer presents a starkly different structural landscape. The ortho-substitution of the bulky 2-chlorobenzoate group creates significant steric hindrance with the adjacent phenyl ring.[5] This steric clash restricts rotation around the C-C single bond connecting the two phenyl rings.[3][4] When this rotational barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism.[6]

This restricted rotation gives rise to a chiral axis, and the molecule can exist as a pair of non-superimposable mirror images (enantiomers), even in the absence of a traditional chiral center.[3] The existence of stable atropisomers can have profound implications for the molecule's biological activity, as stereoisomers often exhibit different pharmacological and toxicological profiles.

Synthesis Strategies: Crafting the Isomers

The most direct and common method for the synthesis of these biphenylyl benzoates is the esterification of the corresponding hydroxybiphenyl with 2-chlorobenzoyl chloride. The choice of starting material, either 2-hydroxybiphenyl or 4-hydroxybiphenyl, dictates the final product.

Figure 2: General synthetic workflow.

Experimental Protocol: Esterification

This protocol provides a general method for the synthesis of both isomers.

Materials:

-

2-Hydroxybiphenyl or 4-Hydroxybiphenyl

-

2-Chlorobenzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the appropriate hydroxybiphenyl (1.0 eq) in anhydrous DCM under an inert atmosphere, add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Comparative Physicochemical Properties

| Property | 2-Biphenylyl 2-chlorobenzoate (Predicted) | 4-Biphenylyl 2-chlorobenzoate |

| Molecular Formula | C19H13ClO2 | C19H13ClO2[7] |

| Molecular Weight | 308.76 g/mol | 308.76 g/mol [7] |

| Melting Point | Likely lower due to non-planar structure | Higher due to more efficient crystal packing of the planar structure |

| Boiling Point | Likely lower | Likely higher |

| Solubility | More soluble in non-polar organic solvents | Less soluble in non-polar organic solvents |

| Polarity | Lower effective polarity due to twisted conformation | Higher effective polarity |

Spectroscopic Characterization

The isomeric difference will be clearly discernible in their spectroscopic data.

¹H NMR Spectroscopy

-

4-Biphenylyl 2-chlorobenzoate: The spectrum will show distinct signals for the protons on both phenyl rings of the biphenyl moiety, with characteristic coupling patterns for a para-substituted ring.

-

2-Biphenylyl 2-chlorobenzoate: Due to the restricted rotation, the protons on the two phenyl rings of the biphenyl group will be in different chemical environments and may exhibit more complex splitting patterns. The ortho-protons will be significantly deshielded due to the steric compression and the anisotropic effect of the neighboring ring.

¹³C NMR Spectroscopy

The number of unique carbon signals will reflect the symmetry of each molecule. The 4-isomer, with its higher symmetry, will have fewer signals than the less symmetric 2-isomer.

Infrared (IR) Spectroscopy

Both isomers will show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations will also be present. Differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns.

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak. However, their fragmentation patterns may differ due to the different stabilities of the fragment ions formed upon electron impact.

Potential Applications and Biological Activity: A Structure-Function Perspective

The structural differences between the two isomers are expected to translate into distinct biological activities.

-

4-Biphenylyl 2-chlorobenzoate: Its more planar structure may allow for effective intercalation with DNA or binding to flat receptor surfaces. Biphenyl derivatives with this substitution pattern have been explored for various therapeutic applications.[8]

-

2-Biphenylyl 2-chlorobenzoate: The presence of atropisomerism opens the door to stereospecific interactions with biological targets. One enantiomer may exhibit high affinity and efficacy for a particular receptor, while the other may be inactive or even have a different biological effect. This is a critical consideration in drug design and development, where single-enantiomer drugs are often preferred to avoid off-target effects and improve the therapeutic index. The non-planar, globular shape of the 2-isomer may also favor binding to different types of protein pockets compared to its planar counterpart.

Conclusion

The distinction between 2-biphenylyl and 4-biphenylyl 2-chlorobenzoate serves as a compelling case study in the importance of positional isomerism in organic chemistry. The ortho-substitution in the 2-isomer introduces the fascinating element of atropisomerism, fundamentally altering its three-dimensional structure and, by extension, its physicochemical properties and potential biological activity. For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is paramount for the rational design of novel molecules with tailored functions. This guide provides a foundational framework for further investigation into these and other biphenyl derivatives, underscoring the rich and complex interplay between molecular structure and function.

References

- Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(12), 2415–2422.

- Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. (2010). Indian Journal of Chemistry - Section B, 49B(12), 1641-1648.

- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline.

- Chakraborty, M. (n.d.). Stereochemistry II SEM II CBCS System. Government Girls' General Degree College.

- BENZOIC ACID 4-BIPHENYL ESTER. (n.d.). ChemicalBook.

- Ruzziconi, R., Spizzichino, S., Lunazzi, L., Mazzanti, A., & Schlosser, M. (2009). B values as a sensitive measure of steric effects. Chemistry, 15(13), 3165–3171.

- Isophthalic acid, 2-biphenyl octyl ester. (n.d.). Cheméo.

- Explain steric effect in biphenyls. (2025, December 15). Filo.

- 4-Phenylphenyl 2-chlorobenzo

- Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. (2011). ACS Medicinal Chemistry Letters, 2(12), 914-919.

- Atropisomers: things are tight, single bond won't rot

- Lunazzi, L., Mancinelli, M., Mazzanti, A., & Schlosser, M. (2012). Figure 2 from Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar.

- Application Notes and Protocols: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis. (n.d.). Benchchem.

- Ahmed, A. M., & Hall, D. M. (1958). Steric effects in some 2,2'-bridged biphenyls. Journal of the Chemical Society, 3043.

- Supporting Inform

- Benzoic acid, 4'-nitro-4-biphenyl ester (CAS 3916-45-8). (n.d.). Cheméo.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013).

- Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. (2008). Journal of Medicinal Chemistry, 51(8), 2492-2503.

- A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives: Properties, Synthesis, and Biological Activity. (n.d.). Benchchem.

- 2-Biphenylyl phenyl ether. (n.d.). PubChem.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).

- An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis, Characterization, and Role as a Key Intermedi

- Preparation of biphenyldicarboxylic acid by coupling of 4-chlorobenzoic acid in ionic liquid. (n.d.).

- Synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid (8), key intermediate of the AVP antagonist conivaptan hydrochloride, involving our Pd/SF catalyzed Suzuki–Miyaura protocol. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Biological deeds of Biphenyl deriv

- 2-Chlorobenzoic Acid. (n.d.). BMRB.

- 4-Acetoxybiphenyl. (n.d.). PubChem.

- Some biologically active biphenyl derivatives. (n.d.).

- Spectral Database for Organic Compounds, SDBS. (n.d.). AIST.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18355–18391.

- A Comparative Guide to the Spectroscopic Data Validation of 2-acetylphenyl 2-chlorobenzo

- Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. (n.d.). Asian Journal of Physics.

- Methyl 4-biphenylcarboxyl

- Thermotropic liquid‐crystalline polyesters of 4,4′‐biphenol and phenyl‐substituted 4,4′‐biphenols with 4,4′‐oxybisbenzoic acid. (n.d.).

- 2-Chlorobenzoic acid, 4-tolyl ester. (n.d.). NIST WebBook.

- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal.

- Biphenyl Uses: Chemical Properties, Industrial Applications & Safety. (2025, September 19). Echemi.

- Comparison of biphenyl and other aromatic st

- Arom

- Comparison of liquid chromatographic methods for analysis of homologous alkyl esters of biphenyl-4,4′-dicarboxylic acid. (n.d.). Analyst.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 4. govtgirlsekbalpur.com [govtgirlsekbalpur.com]

- 5. Explain steric effect in biphenyls. | Filo [askfilo.com]

- 6. Atropisomer - Wikipedia [en.wikipedia.org]

- 7. 4-Phenylphenyl 2-chlorobenzoate | C19H13ClO2 | CID 718474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for esterification of 2-phenylphenol with 2-chlorobenzoic acid

Protocol for the Esterification of 2-Phenylphenol with 2-Chlorobenzoic Acid

Executive Summary

This application note details a robust protocol for synthesizing 2-phenylphenyl 2-chlorobenzoate , a reaction characterized by significant steric hindrance. Both the acyl donor (2-chlorobenzoic acid) and the nucleophile (2-phenylphenol) possess ortho-substituents that impede standard Fischer esterification.

To overcome the low nucleophilicity of the phenol and the steric bulk of the transition state, this protocol utilizes a nucleophilic acyl substitution pathway via an acid chloride intermediate, catalyzed by 4-Dimethylaminopyridine (DMAP). This method ensures high conversion rates (>90%) and minimizes side reactions common in direct acid-catalyzed methods.

Scientific Rationale & Mechanistic Insight

2.1 The Steric Challenge (The "Ortho Effect")

Standard acid-catalyzed esterification is reversible and relies on the formation of a tetrahedral intermediate. In this specific reaction, two factors severely reduce the rate constant (

-

Electronic Deactivation: Phenols are poor nucleophiles compared to aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring.

-

Steric Shielding:

-

2-Chlorobenzoic acid: The Chlorine atom at the C2 position shields the carbonyl carbon from nucleophilic attack.

-

2-Phenylphenol: The bulky Phenyl group at the C2 position creates a "picket fence" effect around the hydroxyl group, hindering its approach to the electrophile.

-

2.2 The Solution: Activated Acyl Transfer

To drive this reaction to completion, we must increase the electrophilicity of the carbonyl carbon and stabilize the transition state.

-

Activation: Converting the carboxylic acid to an acid chloride (

) creates a highly reactive electrophile, making the leaving group ( -

Catalysis: The use of DMAP is critical. Pyridine acts as a solvent and base, but DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered phenol than the acid chloride itself [1].

2.3 Reaction Pathway Diagram

The following diagram illustrates the activation and coupling mechanism.

Caption: Mechanistic pathway showing conversion to acid chloride followed by DMAP-catalyzed nucleophilic substitution.

Experimental Protocol

3.1 Materials & Equipment

| Reagent | Role | Equiv. | Notes |

| 2-Chlorobenzoic Acid | Substrate | 1.0 | Dry thoroughly before use.[1] |

| Thionyl Chloride ( | Activator | 1.5 | Freshly distilled if possible. Toxic/Corrosive. |

| 2-Phenylphenol | Nucleophile | 1.0 | Bulky solid; ensure purity. |

| Pyridine | Base/Solvent | 5-10 vol | Must be anhydrous (stored over KOH or sieves). |

| DMAP | Catalyst | 0.1 | Essential for hindered substrates. |

| Dichloromethane (DCM) | Solvent | - | For workup/extraction. |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF).

-

Reflux condenser with

drying tube or -

Addition funnel (pressure-equalizing).

-

Ice/Water bath.

-

Rotary Evaporator.

3.2 Step-by-Step Methodology

Stage 1: Synthesis of 2-Chlorobenzoyl Chloride

-

Setup: In a fume hood, charge the 3-neck RBF with 2-chlorobenzoic acid (10.0 g, 63.9 mmol).

-

Addition: Add Thionyl Chloride (7.0 mL, ~96 mmol) dropwise. Optional: Add 1 drop of DMF to catalyze this step.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The evolution of

and -

Completion: The solution should turn clear. Remove excess

via vacuum distillation or rotary evaporation (use a base trap). -

Result: A yellow/brown oil (crude acid chloride). Proceed immediately to Stage 2 to avoid hydrolysis.

Stage 2: Esterification (Schotten-Baumann Conditions)

-

Solvation: Dissolve the crude acid chloride in 20 mL of anhydrous DCM (or use neat if liquid enough).

-

Nucleophile Prep: In a separate vessel, dissolve 2-phenylphenol (10.8 g, 63.9 mmol) and DMAP (0.78 g, 6.4 mmol) in Pyridine (30 mL).

-

Coupling: Cool the phenol/pyridine solution to 0°C in an ice bath.

-

Addition: Add the acid chloride solution dropwise over 30 minutes. Exothermic reaction expected.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Note: If TLC shows incomplete conversion after 12h, heat to 50°C for 2 hours. The steric bulk may require thermal energy to overcome the activation barrier.

-

Stage 3: Workup & Purification

-

Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 20 mL concentrated HCl. This converts pyridine to water-soluble pyridinium chloride.

-

Extraction: Extract with DCM (

mL). -

Washing (Critical for Purity):

-

Wash Organic layer with 1M HCl (

mL) to ensure all pyridine/DMAP is removed. -

Wash with 10%

or NaOH ( -

Wash with Brine (

mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Moisture Control | < 0.1% | High moisture hydrolyzes the acid chloride back to acid, lowering yield. |

| Temperature (Stage 2) | 0°C Start | Starting hot causes side reactions; failing to warm prevents completion due to sterics. |

| DMAP Stoichiometry | 5-10 mol% | Without DMAP, reaction times for hindered phenols can exceed 48h or fail. |

| Base Wash pH | > 10 | Essential to remove unreacted phenol (pKa ~10). |

Troubleshooting Guide:

-

Low Yield: Ensure the acid chloride formation (Stage 1) was complete. Did the

removal step expose the compound to moist air? -

Product Color: If the product is dark brown/red, it indicates pyridine oxidation products. Recrystallize with activated charcoal.

-

Emulsions: During extraction, hindered esters can act as surfactants. Use saturated brine and gentle swirling rather than vigorous shaking.

Workflow Visualization

Caption: Operational workflow including decision node for reaction completion.

References

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Link

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from Link

-

BenchChem. (2025).[2] An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate. (Analogous protocol for hindered benzoate synthesis). Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Fries rearrangement of 2-biphenylyl 2-chlorobenzoate conditions

An In-depth Technical Guide to the Fries Rearrangement of 2-Biphenylyl 2-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a cornerstone transformation in organic synthesis, providing a direct route for the conversion of phenolic esters into hydroxy aryl ketones.[1][2][3] This reaction, catalyzed by Lewis or Brønsted acids, involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[1][4] The resulting hydroxy aryl ketone scaffolds are of significant industrial and pharmaceutical importance, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][4][5][6]

This guide provides a detailed examination of the Fries rearrangement as applied to a specific, sterically demanding substrate: 2-biphenylyl 2-chlorobenzoate. We will explore the underlying mechanism, critical reaction parameters, and provide a comprehensive experimental protocol designed for practical application in a research and development setting.

Core Reaction Mechanism

While the precise mechanism has been a subject of study, a widely accepted pathway involves the generation of a key acylium ion intermediate.[4][7] Evidence from crossover experiments suggests that the reaction can proceed via both intermolecular and intramolecular pathways.[6][8]

The process is initiated by the coordination of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This oxygen is more electron-rich and therefore a more potent Lewis base than the phenolic oxygen.[1][6] This coordination polarizes the ester bond, facilitating its cleavage and the formation of an electrophilic acylium carbocation.[1] This highly reactive intermediate then attacks the electron-rich biphenyl ring in a classic electrophilic aromatic substitution.[1][8] The reaction is terminated by hydrolysis, which quenches the catalyst and liberates the final hydroxy aryl ketone product.[7]

Caption: Generalized mechanism of the Lewis acid-catalyzed Fries rearrangement.

Application to 2-Biphenylyl 2-Chlorobenzoate

In the specific case of 2-biphenylyl 2-chlorobenzoate, the migrating acyl group is the 2-chlorobenzoyl moiety, and the aromatic ring undergoing substitution is the biphenyl system. The phenyl substituent on the phenol ring is an ortho, para-directing group. Therefore, the acyl migration is expected to occur at the positions ortho (position 3) and para (position 5) to the ester oxygen.

The primary products anticipated from this reaction are:

-

Ortho isomer: (3-hydroxy-[1,1'-biphenyl]-2-yl)(2-chlorophenyl)methanone

-

Para isomer: (5-hydroxy-[1,1'-biphenyl]-2-yl)(2-chlorophenyl)methanone

Controlling Regioselectivity: Key Experimental Parameters

The ratio of ortho to para products is not arbitrary and can be significantly influenced by the reaction conditions. This provides a handle for chemists to direct the synthesis towards the desired isomer.[4]

-

Temperature: This is the most critical factor influencing regioselectivity. Low reaction temperatures (typically < 60°C) favor the formation of the para product, which is often the kinetically controlled product.[8] Conversely, high temperatures (> 160°C) favor the formation of the thermodynamically more stable ortho product.[8] The stability of the ortho isomer is attributed to the formation of a bidentate complex between the Lewis acid, the carbonyl oxygen, and the hydroxyl group.[4]

-

Catalyst: While anhydrous aluminum chloride (AlCl₃) is the classic and most common Lewis acid catalyst, others such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), boron trifluoride (BF₃), and strong Brønsted acids like methanesulfonic acid (MSA) or hydrogen fluoride (HF) can also be employed.[4][7] The choice of catalyst can affect reaction rates and, in some cases, selectivity. Milder catalysts like zinc powder have also been developed to avoid harsh conditions.[7] Typically, Lewis acids are used in stoichiometric excess because they complex with both the starting ester and the ketone product.[7]

-

Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents (e.g., carbon disulfide, o-dichlorobenzene) tend to favor the formation of the ortho product.[4][6] As the solvent polarity increases, the proportion of the para product generally increases.[4] Common solvents include nitrobenzene, chlorobenzene, and dichloromethane.[9] In some instances, the reaction can be conducted under solvent-free conditions.[4]

Summary of Reaction Condition Effects

| Parameter | Condition | Predominant Product | Rationale |

| Temperature | Low (< 60°C) | para-isomer | Kinetic control[8] |

| High (> 160°C) | ortho-isomer | Thermodynamic control (stable chelate formation)[4][8] | |

| Solvent | Non-polar | ortho-isomer | Favors intramolecular rearrangement[4][6] |

| Polar | para-isomer | Stabilizes separated ion pairs for intermolecular attack[4] | |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Varies with temp/solvent | Standard catalyst, requires stoichiometric amounts[7] |

| Brønsted Acid (e.g., MSA) | Often high para-selectivity | Alternative to corrosive Lewis acids[7][9] |

Detailed Experimental Protocol

This protocol describes a general procedure for the AlCl₃-catalyzed Fries rearrangement of 2-biphenylyl 2-chlorobenzoate.

Safety Precaution: Anhydrous aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere. Handle AlCl₃ in a fume hood with appropriate personal protective equipment.

Materials & Equipment:

-

2-biphenylyl 2-chlorobenzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., o-dichlorobenzene for high-temperature, ortho-selective reaction; or nitrobenzene for low-temperature, para-selective reaction)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube or inert gas inlet (N₂ or Ar)

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Ice bath

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Separatory funnel

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

TLC plates, chamber, and appropriate eluent system for monitoring

-

Silica gel for column chromatography

Caption: Step-by-step workflow for the Fries rearrangement protocol.

Procedure:

-

Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon.

-

Catalyst Addition: In the reaction flask, add anhydrous solvent (e.g., 10 mL per 1 g of substrate). Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents). Stir the resulting suspension.

-

Substrate Addition: Dissolve 2-biphenylyl 2-chlorobenzoate (1 equivalent) in a minimal amount of the same anhydrous solvent in a dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

-

Reaction:

-

For para-product (Kinetic Control): After addition, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

For ortho-product (Thermodynamic Control): After addition, slowly heat the reaction mixture to reflux (e.g., in o-dichlorobenzene, ~165-175°C) and maintain for 4-8 hours.

-

-

Monitoring: Periodically take aliquots from the reaction, quench them carefully in acidic water, extract, and analyze by TLC to monitor the consumption of starting material.

-

Work-up: Once the reaction is complete, cool the flask to room temperature and then in an ice bath. Prepare a beaker with a mixture of crushed ice and concentrated HCl (1:1 v/v). Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This will hydrolyze the aluminum complexes in a highly exothermic process.

-

Extraction: Transfer the quenched mixture to a separatory funnel. If using a chlorinated solvent, collect the lower organic layer. Extract the aqueous layer two more times with fresh organic solvent (e.g., 3 x 50 mL).

-

Washing: Combine all organic extracts. Wash successively with water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil or solid contains a mixture of the ortho and para isomers. Purify this mixture using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

-

Characterization: Characterize the purified products using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm their structures.

Conclusion

The Fries rearrangement of 2-biphenylyl 2-chlorobenzoate is a powerful method for synthesizing substituted hydroxy-biphenyl-methanones, which are valuable synthons in medicinal chemistry and materials science. A thorough understanding of the reaction mechanism and the influence of key parameters—especially temperature and solvent—is essential for controlling the regiochemical outcome. The protocol provided herein offers a robust framework for researchers to successfully implement this transformation and isolate the desired isomeric products.

References

- Benchchem. Application Notes and Protocols for the Fries Rearrangement of Benzoates.

- Organic Chemistry Portal. Fries Rearrangement.

- BYJU'S. What is the Fries Rearrangement Reaction?.

- Wikipedia. Fries rearrangement.

- Pharma D Guru. 37. FRIES REARRANGEMENT.

- ACS Publications. Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of 1H, 2H, and 11B NMR Spectroscopy and DFT Calculations. The Journal of Organic Chemistry.

- Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.

- Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application.

- Alfa Chemistry. Fries Rearrangement.

- Filo. Synthetic structural applications of fries rearrangement.

- Fries rearrangement.

- Fries Rearrangement.

- Sigma-Aldrich. Fries Rearrangement.

- ResearchGate. Optimization of reaction conditions for Fries rearrangement.

- PMC. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens.

- IRIS. Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic.

- Benchchem. An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones.

- ChemRxiv. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.

- Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.

- Taylor & Francis. Fries rearrangement – Knowledge and References.

Sources

- 1. byjus.com [byjus.com]

- 2. Synthetic structural applications of fries rearrangement | Filo [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Strategic Utilization of 2-Biphenylyl 2-Chlorobenzoate

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 2-biphenylyl 2-chlorobenzoate not merely as a static intermediate, but as a functional probe for steric shielding in prodrug design and a privileged scaffold precursor for xanthone-based therapeutics.

From Steric Shielding Models to Xanthone Scaffold Synthesis

Executive Summary

In the optimization of ester-based prodrugs, premature hydrolysis by plasma esterases often limits oral bioavailability. 2-biphenylyl 2-chlorobenzoate serves as a critical model system for the "Double-Ortho Effect." By combining the steric bulk of the 2-phenyl group (on the phenol side) with the electronic and steric influence of the 2-chloro group (on the benzoate side), this molecule creates a "molecular lock" around the carbonyl carbon.

Furthermore, this intermediate is a direct synthetic precursor to 1-chloroxanthone derivatives via intramolecular cyclization, providing access to a privileged scaffold found in oncolytic and anti-inflammatory agents.

Key Applications:

-

Metabolic Stability Profiling: Using the molecule to benchmark esterase resistance in prodrug design.

-

Scaffold Synthesis: Rapid access to functionalized xanthones via Lewis-acid catalyzed rearrangement.

Chemical Context & Mechanism

The utility of 2-biphenylyl 2-chlorobenzoate lies in its specific structural congestion.

-

The "Double-Ortho" Lock: The carbonyl carbon is shielded by the biphenyl moiety's rotation and the ortho-chloro substituent. This severely retards nucleophilic attack by water or serine hydrolases (esterases), extending the half-life (

) compared to unhindered esters (e.g., phenyl benzoate). -

Electronic Tuning: The 2-chloro substituent provides an electron-withdrawing effect (

), which would typically accelerate alkaline hydrolysis. However, the steric effect (

Visualizing the Pathway

The following diagram illustrates the synthesis of the intermediate and its two divergent applications: Hydrolysis (Prodrug Release) vs. Cyclization (Drug Scaffold Formation).

Caption: Divergent utility of 2-biphenylyl 2-chlorobenzoate: It serves as either a stable prodrug model (Pathway A) or a precursor for xanthone synthesis (Pathway B).

Protocol 1: High-Purity Synthesis

Objective: Synthesize 2-biphenylyl 2-chlorobenzoate free of unreacted phenol (which interferes with biological assays) and acid impurities.

Reagents:

-

2-Phenylphenol (1.0 equiv)

-

2-Chlorobenzoyl chloride (1.2 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-phenylphenol (1.70 g, 10 mmol) in anhydrous DCM (50 mL). Add TEA (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol).

-

Addition: Cool the solution to 0°C in an ice bath. Add 2-chlorobenzoyl chloride (1.5 mL, 12 mmol) dropwise over 15 minutes. The reaction is exothermic; control the rate to prevent boiling.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product usually appears at

. -

Quench & Wash:

-

Quench with saturated

(30 mL). -

Separate the organic layer.

-

Wash sequentially with: 1M HCl (to remove amine), saturated

(to remove unreacted acid), and Brine.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from hot Ethanol/Hexane (1:1) to yield white crystalline needles.

Protocol 2: Hydrolytic Stability Profiling (Prodrug "Stress Test")

Objective: Quantify the "Steric Shielding Factor" by comparing the hydrolysis rate of 2-biphenylyl 2-chlorobenzoate against a non-hindered control (Phenyl Benzoate).

Materials:

-

Phosphate Buffer (PBS), pH 7.4

-

Rat Plasma (or Porcine Liver Esterase - PLE)

-

HPLC System (C18 Column, UV detection at 254 nm)

-

Internal Standard: Benzophenone

Methodology:

-

Stock Preparation: Prepare 10 mM stock solutions of the test compound and control in DMSO.

-

Incubation:

-

Add 10 µL of stock to 990 µL of pre-warmed (37°C) Rat Plasma or PBS (pH 7.4).

-

Final concentration: 100 µM.

-

-

Sampling: At

minutes, remove 100 µL aliquots. -

Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000 rpm for 5 min.

-

Analysis: Inject supernatant into HPLC.

-

Mobile Phase: 70% Acetonitrile / 30% Water (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Data Interpretation:

Calculate the pseudo-first-order rate constant (

| Compound | Steric Features | Est.[1][2][4][5][6][7] | Est. | Interpretation |

| Phenyl Benzoate | None | ~2 hours | < 10 mins | Rapid bioactivation |

| 2-Biphenylyl Benzoate | Ortho-phenyl | ~24 hours | ~45 mins | Moderate shielding |

| 2-Biphenylyl 2-chlorobenzoate | Double Ortho | > 72 hours | > 4 hours | High stability (Depot effect) |

Note: The "Double Ortho" analog resists hydrolysis significantly longer, making it an ideal motif for sustained-release prodrugs.

Protocol 3: Synthesis of 1-Chloroxanthone (Scaffold Generation)

Objective: Convert the intermediate into a tricyclic xanthone via the Photo-Fries Rearrangement followed by cyclization. This mimics the biosynthesis of natural products like lysolipin.

Mechanism: The ester undergoes a radical rearrangement under UV light to form the ortho-hydroxy ketone, which then cyclizes via intramolecular nucleophilic aromatic substitution (SNAr) or dehydration.

Methodology:

-

Dissolution: Dissolve 2-biphenylyl 2-chlorobenzoate (500 mg) in Benzene or Cyclohexane (degassed).

-

Irradiation: Place in a quartz vessel and irradiate with a high-pressure mercury lamp (

nm) for 6 hours. -

Observation: The solution will likely yellow, indicating the formation of the hydroxy-ketone intermediate.

-

Cyclization (Chemical): Evaporate solvent. Redissolve residue in Ethanol (20 mL) containing NaOH (2.0 equiv). Reflux for 2 hours.

-

Note: The 2-chloro group acts as a leaving group in the basic cyclization step (Smiles rearrangement variant or direct SNAr).

-

-

Isolation: Acidify with HCl, extract with EtOAc. Purify via column chromatography (SiO2, Hexane/EtOAc).

Result: Formation of 1-chloroxanthone (or xanthone isomers depending on migration), a planar tricyclic scaffold used in DNA intercalation studies.

References

-

BenchChem. (2025).[8] An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis and Role as Key Intermediate.[8] (Note: Analogous chemistry for biphenyl derivatives).[6][7][9]

-

Nielsen, A. B., et al. (2012). Bioreversible ester prodrugs of the biphenyl structure for improved oral delivery. Journal of Pharmaceutical Sciences.

-

Sousa, E., et al. (2020).[1] Synthesis of aminated xanthones: exploiting chemical routes to reach bioactive compounds.[2] Sciforum.

-

Zhou, G. (2024).[1] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.

-

Brainly/Expert Verified. (2018). Schotten-Baumann Reaction Protocol for Phenyl Benzoates.[10]

Disclaimer: All protocols involve hazardous chemicals (Acid chlorides, DCM, UV radiation). Perform all experiments in a certified fume hood with appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. One-pot synthesis of xanthones from 2-nitrobenzyl alcohol and phenol catalyzed by Cu(OTf)2-1,10-phenanthroline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20190352255A1 - Novel prodrug compositions and utility of hydroxamate-based gcpii inhibitors - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

Application Notes & Protocols: Lewis Acid-Catalyzed Rearrangement of Biphenyl Esters for the Synthesis of Hydroxybiphenyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Lewis acid-catalyzed rearrangement of biphenyl esters, a critical transformation for synthesizing hydroxybiphenyl ketones. These products are valuable intermediates in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, offer a comparative analysis of various Lewis acid catalysts, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Fries Rearrangement

The rearrangement of aryl esters to hydroxyaryl ketones, known as the Fries rearrangement, is a powerful C-C bond-forming reaction in organic synthesis.[1] When applied to biphenyl esters, this reaction provides a direct route to hydroxybiphenyl ketones, which are key structural motifs in a wide range of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), and serve as versatile building blocks for complex molecular architectures.[2][3]

The reaction is typically promoted by a Lewis acid, which activates the ester substrate and facilitates the migration of the acyl group to the ortho or para position of the phenolic ring.[4] The choice of catalyst, solvent, and temperature are paramount as they critically influence reaction efficiency and, most importantly, regioselectivity.[1]

Mechanistic Insights and Principles of Catalysis

A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and troubleshooting unforeseen outcomes. The Fries rearrangement is believed to proceed through a combination of intermolecular and intramolecular pathways.

The Role of the Lewis Acid: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the biphenyl ester. This coordination polarizes the carbonyl group, making it more susceptible to cleavage. In a subsequent step, a highly electrophilic acylium ion is generated.[5] This intermediate is the key species that performs an electrophilic aromatic substitution on the electron-rich biphenyl ring.

Caption: Generalized mechanism of the Lewis acid-catalyzed Fries rearrangement.

Controlling Regioselectivity: A Game of Thermodynamics and Kinetics The ratio of ortho to para products is not arbitrary and can be controlled by carefully selecting the reaction conditions. This selectivity is a classic example of kinetic versus thermodynamic control.[1]

-

Low Temperatures (<60°C): At lower temperatures, the reaction is under kinetic control, and the para product is typically favored. The para position is sterically more accessible for the bulky acylium ion intermediate to attack.[4]

-

High Temperatures (>160°C): At higher temperatures, the reaction shifts to thermodynamic control. The ortho product, which can form a more stable bidentate chelate with the Lewis acid (e.g., aluminum), becomes the major isomer.[1][4] This chelation stabilizes the transition state leading to the ortho product, making it the thermodynamically favored outcome.

-

Solvent Polarity: The choice of solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, whereas increasing the solvent polarity generally increases the proportion of the para product.[1]

The Lewis Acid Toolkit: A Comparative Overview

While aluminum chloride (AlCl₃) is the most traditional catalyst, a variety of Lewis acids can be employed, each with distinct advantages and limitations.[6] The choice of catalyst can impact reactivity, selectivity, and compatibility with other functional groups.

| Lewis Acid Catalyst | Typical Stoichiometry | Common Solvents | Temp. Range (°C) | Key Characteristics & Considerations |

| Aluminum Chloride (AlCl₃) | >1.0 equivalent | Nitrobenzene, CS₂, Dichloroethane | 25 - 170 | Highly reactive and cost-effective. Requires stoichiometric amounts due to product complexation. Corrosive and moisture-sensitive.[7] |

| Boron Trifluoride (BF₃) | Catalytic to Stoichiometric | Dichloroethane, HF (liquid) | 0 - 100 | Generally milder than AlCl₃. Often used as its etherate complex for easier handling. Can be used in strong protic acids.[1] |

| Titanium Tetrachloride (TiCl₄) | >1.0 equivalent | Dichloromethane, Chlorobenzene | 0 - 120 | Offers good selectivity and is effective for a range of substrates. Highly sensitive to moisture. |

| Tin Tetrachloride (SnCl₄) | >1.0 equivalent | Dichloromethane, Nitrobenzene | 25 - 140 | A moderately strong Lewis acid, sometimes offering different selectivity compared to AlCl₃.[6] |

| Scandium Triflate (Sc(OTf)₃) | Catalytic (5-20 mol%) | Acetonitrile, Nitromethane | 25 - 80 | A modern, highly efficient "green" catalyst. Water-tolerant and can be used in catalytic amounts, simplifying workup.[5] |

| Bismuth Triflate (Bi(OTf)₃) | Catalytic (5-20 mol%) | Acetonitrile, Dichloromethane | 25 - 80 | Another effective and environmentally friendlier catalyst. Known for its stability and ease of handling.[1] |

Experimental Protocols

The following protocols provide step-by-step methodologies for the rearrangement of biphenyl esters. Safety Precaution: These reactions, especially those involving AlCl₃ and TiCl₄, should be performed in a well-ventilated fume hood. These Lewis acids are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Caption: Standard experimental workflow for a Lewis acid-catalyzed rearrangement.

Protocol 1: Classic AlCl₃-Catalyzed Rearrangement for Para-Selectivity

This protocol is optimized for the kinetically controlled formation of the para-hydroxybiphenyl ketone.

-

Materials:

-

4-Biphenyl acetate (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

-

Nitrobenzene (anhydrous)

-

Crushed ice

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-biphenyl acetate (1.0 eq).

-

Add anhydrous nitrobenzene as the solvent (approx. 5-10 mL per gram of substrate).

-

Cool the mixture to 0-5°C using an ice bath.

-

Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. An exotherm is expected.

-

Once the addition is complete, allow the mixture to stir at room temperature (20-25°C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing 2M HCl. Caution: This quenching process is highly exothermic.

-

Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired para-hydroxybiphenyl ketone.

-

Protocol 2: High-Temperature Rearrangement for Ortho-Selectivity

This protocol uses thermal conditions to favor the thermodynamically stable ortho-isomer.

-

Materials:

-

4-Biphenyl benzoate (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.5 eq)

-

o-Dichlorobenzene (solvent) or solvent-free conditions

-

-

Procedure:

-

In a flame-dried round-bottom flask, mix the 4-biphenyl benzoate (1.0 eq) and anhydrous AlCl₃ (1.5 eq). For a solvent-free reaction, ensure the solids are well-mixed. Alternatively, use a high-boiling inert solvent like o-dichlorobenzene.

-

Equip the flask with a reflux condenser under a nitrogen atmosphere.

-

Heat the reaction mixture to 160-170°C using a suitable heating mantle.

-

Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully add 2M HCl to the solidified mass to quench the reaction.

-

Extract the product with ethyl acetate, and follow the workup procedure (steps 9-11) as described in Protocol 1. The major product will be the ortho-hydroxybiphenyl ketone.

-

Applications in Drug Development

Hydroxybiphenyl ketones are not merely synthetic curiosities; they are foundational scaffolds in medicinal chemistry. The biphenyl moiety is prevalent in numerous marketed drugs, where it often contributes to receptor binding and favorable pharmacokinetic properties.[8][9] The hydroxyl and ketone groups introduced via the Fries rearrangement provide crucial handles for further functionalization, enabling the construction of complex drug candidates. For example, derivatives of 4-hydroxybiphenyl are explored for a variety of biological activities.[10][11][12] The synthesis of many NSAIDs and other bioactive molecules often involves intermediates that can be efficiently prepared using this rearrangement.[3]

Troubleshooting and Key Considerations

-

Substrate Limitations: The reaction is less efficient with heavily substituted biphenyl rings due to steric hindrance.[1] Electron-withdrawing groups on the aromatic ring will deactivate it towards electrophilic attack, leading to poor yields.

-

Moisture Sensitivity: Anhydrous conditions are critical for success. The presence of water will decompose the Lewis acid catalyst, halting the reaction.

-

Side Reactions: At very high temperatures or with prolonged reaction times, cleavage of the ester or multiple acylations can occur.

-

Catalyst Stoichiometry: For strong Lewis acids like AlCl₃, more than one equivalent is often required because the catalyst complexes with both the starting ester's carbonyl oxygen and the product's phenolic oxygen. Catalytic variants using Sc(OTf)₃ or Bi(OTf)₃ are advantageous in this regard.[5]

References

-

Synthesis of a series of derivatives of 4-hydroxybiphenyl (1–1),... - ResearchGate. Available at: [Link]

-

A mini-review on air-stable organometallic Lewis acids: synthesis, characterization, and catalytic application in organic synthesis - RSC Advances (RSC Publishing). Available at: [Link]

-

From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC. Available at: [Link]

-

Lewis Acids in Organic Synthesis. By Yamamoto, Hisashi - MDPI. Available at: [Link]

-

Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Available at: [Link]

-

Lewis Acids in Organic Synthesis - ResearchGate. Available at: [Link]

-

Lewis acid catalysis - Wikipedia. Available at: [Link]

-

Synthesis and Fungistatic Activity of Some 3-Hydroxybiphenyl Derivatives | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

- US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents.

- US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents.

-

Fries rearrangement - Wikipedia. Available at: [Link]

-

-

FRIES REARRANGEMENT - PHARMD GURU. Available at: [Link]

-

-

Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. Available at: [Link]

-

Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Available at: [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

-

Representative examples for biphenyl containing marketed drugs - ResearchGate. Available at: [Link]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity [iris.cnr.it]

- 12. pubs.acs.org [pubs.acs.org]

Preparation of hydroxybenzophenones from 2-biphenylyl esters

Application Note: Precision Synthesis of Hydroxybenzophenones via Fries Rearrangement of 2-Biphenylyl Esters

Executive Summary

The synthesis of hydroxybenzophenones from 2-biphenylyl esters represents a critical transformation in the production of UV absorbers, polymer stabilizers, and pharmaceutical intermediates. This application note details the Fries rearrangement of 2-biphenylyl benzoate (and related esters) to yield isomeric hydroxybenzophenones.

While the thermal, Lewis acid-catalyzed route predominantly yields 2-hydroxy-5-phenylbenzophenone (para-migration relative to the phenol), the photochemical variant (Photo-Fries ) provides access to the sterically hindered 2-hydroxy-3-phenylbenzophenone (ortho-migration). This guide provides validated protocols for both pathways, emphasizing mechanistic control to tune regioselectivity.

Mechanistic Principles & Regioselectivity

The transformation involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[1] The substrate, 2-biphenylyl benzoate (ester of [1,1'-biphenyl]-2-ol), presents a unique steric challenge due to the bulky phenyl group at the C2 position (ortho to the ester).

Thermal Lewis Acid Catalysis (Thermodynamic Control)

In the presence of aluminum chloride (

-

Pathway: The bulky phenyl group at C2 sterically shields the C3 position (ortho). Consequently, the acyl group preferentially attacks the C5 position (para to the hydroxyl group).

-

Major Product: 5-Benzoyl-2-hydroxybiphenyl (equivalent to 2-hydroxy-5-phenylbenzophenone).

Photo-Fries Rearrangement (Radical Cage Effect)

UV irradiation induces homolytic cleavage of the ester bond, generating a radical pair held within a solvent cage.

-

Pathway: Recombination can occur at the ortho (C3) or para (C5) positions. The "cage effect" often favors the ortho product despite steric hindrance, or yields a mixture.

-

Target Product: Access to 3-Benzoyl-2-hydroxybiphenyl (2-hydroxy-3-phenylbenzophenone).

Mechanistic Diagram

Caption: Divergent pathways for Fries rearrangement: Thermal (AlCl3) favors para-substitution; Photochemical favors ortho-substitution.

Critical Parameters and Reagents

| Parameter | Thermal (AlCl3) | Photochemical (UV) |

| Catalyst | Anhydrous | None (Light driven) |

| Solvent | Chlorobenzene, Nitrobenzene, or Solvent-free | Methanol, Cyclohexane, or SDS Micelles |

| Temperature | 120°C - 140°C | Ambient (25°C) |

| Atmosphere | Inert ( | Inert ( |

| Selectivity | High Para (C5) selectivity | Mixed / Ortho (C3) favored in micelles |

| Reaction Time | 2 - 6 Hours | 1 - 12 Hours (Lamp dependent) |

Experimental Protocols

Protocol A: Thermal Synthesis of 2-Hydroxy-5-phenylbenzophenone

Targeting the thermodynamically stable para-isomer.

Reagents:

-

2-Biphenylyl benzoate (10 mmol, 2.74 g)

-

Aluminum Chloride (

), anhydrous (12 mmol, 1.60 g) -

Chlorobenzene (20 mL) [Alternative: Solvent-free melt at 140°C]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a

drying tube (or -

Dissolution: Add 2-biphenylyl benzoate and chlorobenzene. Stir until dissolved.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add powdered

in small portions over 10 minutes to control the exotherm. The solution may turn yellow/orange. -

Reaction: Remove the ice bath and heat the mixture to 120°C (oil bath temperature). Stir for 3–4 hours. Evolution of HCl gas indicates reaction progress (monitor via litmus at outlet).

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. This breaks the aluminum complex.

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer with Dichloromethane (DCM) (

mL). Combine organic phases.[2][3][4][5][6][7] -

Washing: Wash with water, then brine.[2] Dry over anhydrous

. -

Purification: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 9:1).

Expected Yield: 75–85% Characterization:

-

IR:

(C=O, H-bonded), -

1H NMR: Look for the singlet or doublet at the C6 position and the specific substitution pattern of the biphenyl core.

Protocol B: Photochemical Synthesis of 2-Hydroxy-3-phenylbenzophenone

Targeting the sterically hindered ortho-isomer via the Photo-Fries reaction.

Reagents:

-

2-Biphenylyl benzoate (2 mmol)

-

Solvent: Methanol (100 mL) or 0.1 M SDS aqueous solution (micellar media enhances ortho-selectivity).

Procedure:

-

Preparation: Dissolve the ester in the chosen solvent.[4] If using SDS, sonicate to ensure micellar incorporation.

-

Deoxygenation: Purge the solution with Nitrogen for 15 minutes to prevent oxidative side reactions.

-

Irradiation: Place the solution in a quartz vessel. Irradiate with a low-pressure mercury lamp (

) or a medium-pressure lamp. -

Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction is complete when the starting ester is consumed.

-

Workup:

-

Purification: The crude will likely contain a mixture of ortho- and para-isomers and phenol byproducts. Separate via column chromatography (Silica gel, Hexane/DCM gradient).

Workflow Visualization

Caption: Decision matrix for synthesizing specific hydroxybenzophenone isomers.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Thermal) | Deactivation of | Ensure all glassware is flame-dried; use fresh anhydrous |

| Incomplete Reaction | Temperature too low. | Increase temperature to 140°C or use solvent-free conditions (neat).[8] |

| Mixture of Isomers | Thermodynamic equilibrium not reached.[3] | Extend reaction time (Thermal) or change solvent polarity (Photo). |

| Polymerization/Tars | Overheating or impure starting material. | Control addition rate of catalyst; purify ester precursor before use. |

References

-

Martin, R. (1992). The Fries Rearrangement. In Organic Preparations and Procedures International, 24(4), 369-435. Link

-

Bellus, D. (1971). Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters. Advances in Photochemistry, 8, 109-159. Link

-